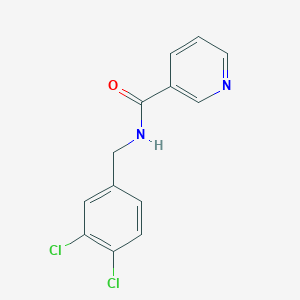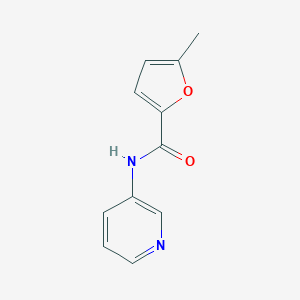
5-METHYL-N~2~-(3-PYRIDYL)-2-FURAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-N-(3-pyridinyl)-2-furamide: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group and an amide group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-N~2~-(3-PYRIDYL)-2-FURAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxylic acid and 5-methylfurfural.
Amidation Reaction: The carboxylic acid group of 3-pyridinecarboxylic acid is converted to an amide group through an amidation reaction with 5-methylfurfural. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The methyl group on the furan ring can be substituted with various electrophiles, leading to a range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving furan and pyridine derivatives.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-METHYL-N~2~-(3-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- 5-Methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide
- 5-Methyl-N-(3-pyridinyl)-3-pyridinecarboxamide
Comparison:
- Structural Differences: While these compounds share a similar core structure, the presence of different functional groups (e.g., isoxazole vs. furan) leads to variations in their chemical properties and reactivity.
- Unique Properties: 5-METHYL-N~2~-(3-PYRIDYL)-2-FURAMIDE is unique due to its furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
5-methyl-N-pyridin-3-ylfuran-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-5-10(15-8)11(14)13-9-3-2-6-12-7-9/h2-7H,1H3,(H,13,14) |
InChIキー |
PYKZRINGZXTEMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CN=CC=C2 |
正規SMILES |
CC1=CC=C(O1)C(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 4-cyano-5-{[3-(4-isopropylphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B332847.png)
![10-[(4-chlorophenyl)acetyl]-11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332850.png)
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-2-phenyl-4H-pyran-3-carboxylate](/img/structure/B332851.png)
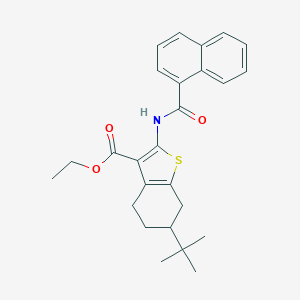
![N~3~-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B332854.png)
![3-bromo-5-(4-bromophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332855.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B332857.png)
![N-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1-adamantanecarboxamide](/img/structure/B332860.png)
![Ethyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B332863.png)
![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B332865.png)
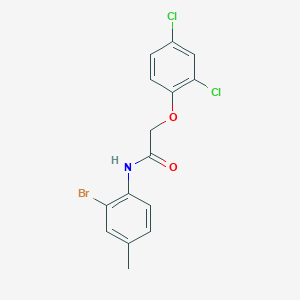
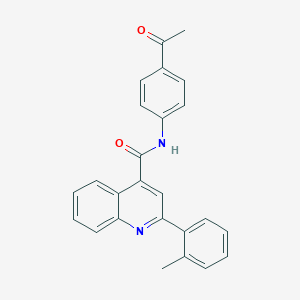
![4-(4-chloro-2-methylphenoxy)-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]butanamide](/img/structure/B332868.png)
